Tetradecamethylheptasiloxane-1,13-diol
Overview
Description
Tetradecamethylheptasiloxane-1,13-diol is a siloxane compound characterized by its unique structure, which includes seven silicon atoms and two hydroxyl groups. This compound is known for its stability and hydrophobic properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecamethylheptasiloxane-1,13-diol typically involves the hydrolysis and condensation of organosilicon precursors. One common method is the hydrolysis of tetradecamethylheptasiloxane derivatives in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, followed by neutralization and purification steps .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetradecamethylheptasiloxane-1,13-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form siloxane-based ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to siloxane-based alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include siloxane-based ketones, aldehydes, alcohols, and substituted siloxanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetradecamethylheptasiloxane-1,13-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and hydrophobic properties.
Industry: Utilized in the production of high-performance lubricants, coatings, and sealants
Mechanism of Action
The mechanism of action of Tetradecamethylheptasiloxane-1,13-diol involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective in applications such as coatings and sealants. Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions, contributing to its versatility in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisiloxane: A smaller siloxane compound with similar hydrophobic properties but fewer silicon atoms.
Octamethylcyclotetrasiloxane: A cyclic siloxane with comparable stability and hydrophobicity.
Decamethylcyclopentasiloxane: Another cyclic siloxane with similar applications in industry and research.
Uniqueness
Tetradecamethylheptasiloxane-1,13-diol is unique due to its longer siloxane chain and the presence of two hydroxyl groups, which provide additional functionalization options compared to shorter or cyclic siloxanes. This makes it particularly valuable in applications requiring high stability and specific chemical reactivity .
Properties
IUPAC Name |
bis[[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H44O8Si7/c1-23(2,15)17-25(5,6)19-27(9,10)21-29(13,14)22-28(11,12)20-26(7,8)18-24(3,4)16/h15-16H,1-14H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSYQMMLUCHWNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H44O8Si7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697802 | |
Record name | Tetradecamethylheptasiloxane-1,13-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3195-63-9 | |
Record name | Tetradecamethylheptasiloxane-1,13-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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